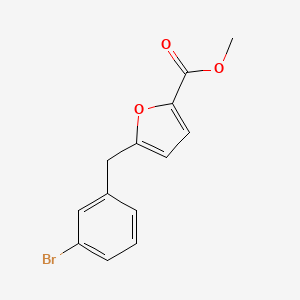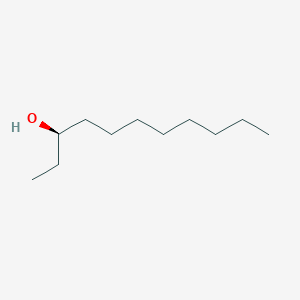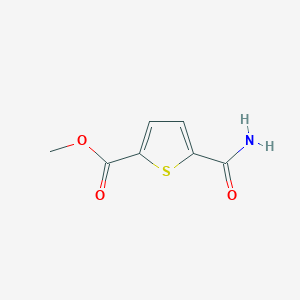
2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-5-(4-(trifluorometoxi)fenil)nicotinonitrilo: es un compuesto químico con la siguiente fórmula estructural:
ClC6H3(CF3)OC(≡N)C6H4NO
Este compuesto pertenece a la clase de los nicotinonitrilos y contiene tanto un anillo de piridina como un grupo nitrilo. Exploremos sus métodos de preparación, reacciones químicas, aplicaciones científicas, mecanismo de acción y comparaciones con compuestos similares.
Métodos De Preparación
Rutas sintéticas: La ruta sintética para 2-Cloro-5-(4-(trifluorometoxi)fenil)nicotinonitrilo implica los siguientes pasos:
Arilación de 2-Cloronicotinonitrilo: La cloración de nicotinonitrilo produce 2-cloro-nicotinonitrilo.
Acoplamiento de Suzuki-Miyaura: El 2-cloro-nicotinonitrilo reacciona con ácido 4-(trifluorometoxi)fenilborónico en presencia de un catalizador de paladio para formar el compuesto deseado.
Métodos de Producción Industrial: La producción industrial típicamente involucra la síntesis a gran escala utilizando la reacción de acoplamiento de Suzuki-Miyaura. La optimización de las condiciones de reacción garantiza altos rendimientos y pureza.
Análisis De Reacciones Químicas
Reacciones:
Arilación: El paso inicial de cloración introduce el átomo de cloro.
Acoplamiento de Suzuki-Miyaura: Esta reacción de acoplamiento cruzado conecta el 2-cloro-nicotinonitrilo y el ácido 4-(trifluorometoxi)fenilborónico, formando el compuesto objetivo.
- Catalizador de paladio (a menudo Pd(PPh₃)₄)
- Base (por ejemplo, carbonato de potasio o hidróxido de sodio)
- Solventes (por ejemplo, DMF, DMSO o tolueno)
Productos Principales: El producto principal es 2-Cloro-5-(4-(trifluorometoxi)fenil)nicotinonitrilo en sí.
Aplicaciones Científicas De Investigación
Química:
Bloque de Construcción: Utilizado en la síntesis de moléculas más complejas.
Heterociclos Fluorados: Valiosos para la química medicinal debido a las propiedades únicas del flúor.
Descubrimiento de Fármacos: Investigado como un posible andamiaje de fármacos.
Actividad Biológica: Estudiado por sus efectos en objetivos específicos (por ejemplo, enzimas, receptores).
Agroquímicos: Posible uso como herbicidas o fungicidas.
Ciencia de los Materiales: Incorporación en polímeros o materiales.
Mecanismo De Acción
El mecanismo de acción exacto para este compuesto depende de su aplicación específica. Puede interactuar con objetivos celulares, modular la actividad enzimática o afectar las vías de señalización.
Comparación Con Compuestos Similares
Si bien 2-Cloro-5-(4-(trifluorometoxi)fenil)nicotinonitrilo es único debido a su grupo trifluorometoxi-fenil, los compuestos similares incluyen:
2-Cloronicotinonitrilo: Carece de la sustitución trifluorometoxi.
Ácido 4-(Trifluorometoxi)fenilborónico: Comparte el motivo trifluorometoxi-fenil pero carece del núcleo de nicotinonitrilo.
Propiedades
Fórmula molecular |
C13H6ClF3N2O |
|---|---|
Peso molecular |
298.65 g/mol |
Nombre IUPAC |
2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6ClF3N2O/c14-12-9(6-18)5-10(7-19-12)8-1-3-11(4-2-8)20-13(15,16)17/h1-5,7H |
Clave InChI |
YUMVUEDZRFDYLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)



![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)
